molecular formula C17H14ClN3O2S B11172541 N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide

Cat. No.: B11172541
M. Wt: 359.8 g/mol
InChI Key: RYWJGTXIQYWFPR-UHFFFAOYSA-N
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Description

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide to form 5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 2-methylbenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiadiazole derivatives with different functional groups.

Scientific Research Applications

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets. For instance, its anti-acetylcholinesterase activity is attributed to its ability to inhibit the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft . This mechanism is beneficial in the treatment of neurodegenerative disorders such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide is unique due to its specific combination of a thiadiazole ring and a benzamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2-methylbenzamide

InChI

InChI=1S/C17H14ClN3O2S/c1-11-4-2-3-5-14(11)16(22)19-17-21-20-15(24-17)10-23-13-8-6-12(18)7-9-13/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

RYWJGTXIQYWFPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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